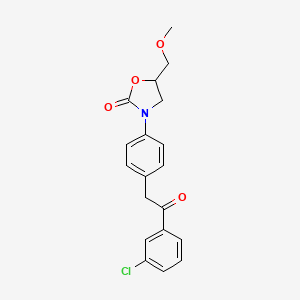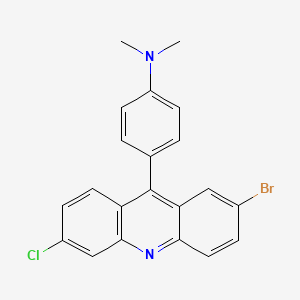
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline is a chemical compound that belongs to the acridine family. Acridines are known for their wide range of applications, particularly in the fields of medicinal chemistry and dye manufacturing. This compound is characterized by the presence of bromine and chlorine atoms on the acridine ring, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the bromination and chlorination of acridine derivatives, followed by the introduction of the N,N-dimethylaniline group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the acridine ring.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dehalogenated acridine compounds.
科学研究应用
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: This compound can be used in the study of DNA intercalation and its effects on genetic material.
Medicine: Acridine derivatives, including this compound, are investigated for their potential use as anticancer agents due to their ability to interact with DNA.
Industry: It is used in the manufacturing of dyes and pigments, where its unique chemical properties can enhance color stability and intensity.
作用机制
The mechanism of action of 4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound’s structure plays a crucial role in its biological activity.
相似化合物的比较
Similar Compounds
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline: shares similarities with other acridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the N,N-dimethylaniline group
属性
CAS 编号 |
7497-58-7 |
|---|---|
分子式 |
C21H16BrClN2 |
分子量 |
411.7 g/mol |
IUPAC 名称 |
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C21H16BrClN2/c1-25(2)16-7-3-13(4-8-16)21-17-9-6-15(23)12-20(17)24-19-10-5-14(22)11-18(19)21/h3-12H,1-2H3 |
InChI 键 |
WOHVVOINCKUASL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
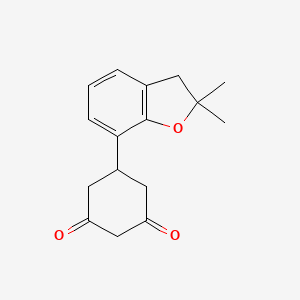
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)

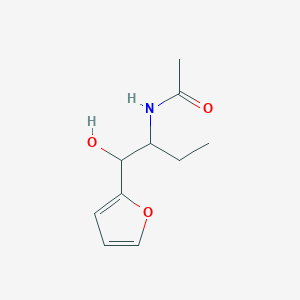

![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
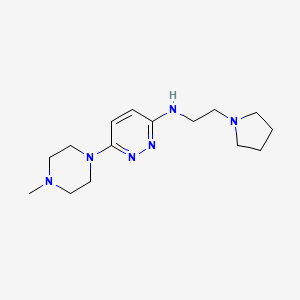

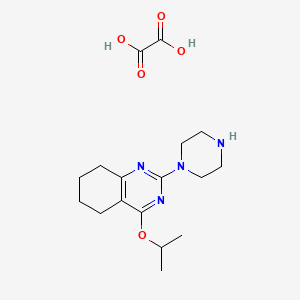
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
